molecular formula C9H10ClN3O B6197954 3-amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride CAS No. 2680533-11-1

3-amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride

Cat. No.: B6197954
CAS No.: 2680533-11-1
M. Wt: 211.6
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Description

3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as amino-substituted pyridines, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in the development of new materials and catalysts.

Biology: In biological research, 3-amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 3-amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 3-Amino-5-methyl-1,2-dihydro-1,7-naphthyridin-2-one hydrochloride

  • 3-Amino-5-methyl-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride

  • 3-Amino-5-methyl-1,2-dihydro-1,5-naphthyridin-2-one hydrochloride

Uniqueness: 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

CAS No.

2680533-11-1

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

0

Origin of Product

United States

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